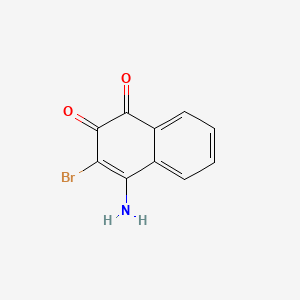

4-Amino-3-bromonaphthalene-1,2-dione

Description

Properties

CAS No. |

7474-85-3 |

|---|---|

Molecular Formula |

C10H6BrNO2 |

Molecular Weight |

252.06 g/mol |

IUPAC Name |

4-amino-3-bromonaphthalene-1,2-dione |

InChI |

InChI=1S/C10H6BrNO2/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4H,12H2 |

InChI Key |

QYDXJQUTTJHGSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Br)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach involving:

- Starting from naphthalene-1,2-dione or related naphthoquinone derivatives.

- Selective bromination at the 3-position.

- Introduction of the amino group at the 4-position via nucleophilic substitution or amination reactions.

This approach ensures regioselective functionalization of the naphthoquinone core to yield the target compound.

Bromination of Naphthalene-1,2-dione

Selective bromination is a critical step. Based on literature, bromination is often performed using bromine or bromine sources under controlled acidic conditions:

- For example, a method analogous to the synthesis of 2-methoxy-3-bromo-1,4-naphthoquinone involves cooling a solution of the hydroxy-naphthoquinone precursor in chloroform, followed by slow addition of bromine in the presence of dilute sulfuric acid and hydrogen peroxide as an oxidant to facilitate bromination at the 3-position. The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.

While this example is for 1,4-naphthoquinone, similar principles apply to 1,2-naphthoquinone derivatives, with careful control of reaction conditions to avoid over-bromination or side reactions.

Amination at the 4-Position

The amino group introduction at the 4-position can be achieved through nucleophilic substitution of a suitable leaving group or direct amination of the brominated naphthoquinone:

Amination reactions are typically carried out by stirring the brominated naphthoquinone derivative with an amine source in an appropriate solvent such as dichloromethane or ethanol at room temperature. For example, reactions with primary amines (including methylamine, ethylamine, or substituted amines) in the presence of mild bases like sodium carbonate or triethylamine have been reported to yield amino-substituted naphthoquinones.

A specific example includes stirring a solution of 2-(methylthio)ethylamine with a brominated naphthoquinone in dichloromethane at room temperature, followed by aqueous workup and purification by column chromatography to isolate the amino-substituted product.

Protection and deprotection strategies may be used when sensitive amino groups are involved to improve yields and selectivity. For instance, Boc-protection of the amino group followed by amination and subsequent deprotection has been documented in related naphthoquinone syntheses.

Purification and Characterization

After synthesis, purification is commonly performed by:

- Column chromatography on silica gel using solvent systems such as hexane/dichloromethane mixtures.

- Crystallization or recrystallization from suitable solvents.

Characterization is typically done by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm substitution patterns.

- Mass spectrometry (MS) for molecular weight confirmation.

- UV-Vis spectroscopy to assess conjugation and electronic properties.

Comparative Data on Synthesis Conditions and Yields

In-Depth Research Findings and Observations

The presence of a bromine atom at the 3-position is crucial for biological activity, as removal of the halogen significantly reduces cytotoxicity in related naphthoquinone compounds.

Amino substitution at the 4-position can be tuned by varying the amine used, affecting both the chemical yield and biological properties.

Electron-withdrawing groups like bromine at the 3-position enhance reactivity towards nucleophilic amination and improve the biological profile of the compound.

Mild reaction conditions (room temperature, neutral to slightly basic pH) favor selective amination without decomposition of the quinone core.

Yields can vary widely depending on the amine and reaction conditions, with some reported yields as low as 10% and others reaching up to 70% after purification.

Chemical Reactions Analysis

1,2-Naphthalenedione,4-amino-3-bromo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinone derivatives, which have different biological activities.

Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form a variety of derivatives with potential biological activities

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Naphthalenedione,4-amino-3-bromo- involves its interaction with cellular components, leading to various biological effects. For instance, it has been shown to promote the expansion of CD8+ T cells and limit the development of Th1 and Th17 cells, which are involved in autoimmune responses. This immunomodulatory effect is mediated through the selective reduction of antigen-specific CD4+ cells .

Comparison with Similar Compounds

Key Observations :

- Ring System : Naphthalene-dione derivatives exhibit extended π-conjugation compared to cyclobutene-dione systems, enhancing stability and optical properties .

Spectroscopic and Crystallographic Data

- IR Spectroscopy: Cyclobutene-dione analogs (e.g., 3-ethoxy-4-(n-norcodeino)-cyclobutene-1,2-dione) show characteristic C=O stretching at ~1750 cm⁻¹ and C-Br vibrations (if present) near 600–700 cm⁻¹. The amino group’s N-H stretch (~3300 cm⁻¹) is absent in brominated derivatives .

- X-ray Crystallography : Codeine-derived diones (e.g., 6-O-acetylcodeine) adopt T-shaped geometries with dihedral angles influenced by substituents. Bromine’s steric bulk may similarly distort planarity in naphthalene-diones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.